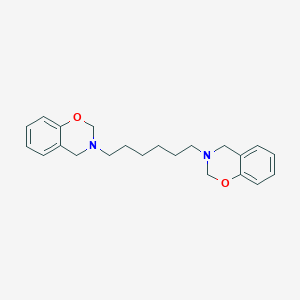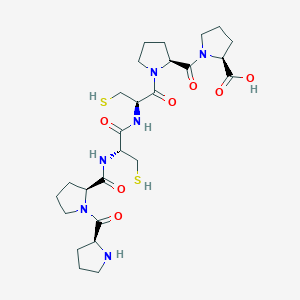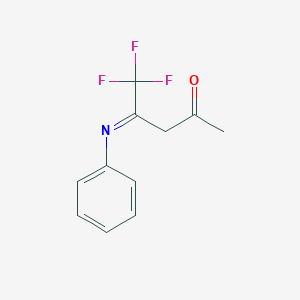
Benzene-1,2,3-triol;pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a white, water-soluble solid that is sensitive to oxygen, often appearing brownish due to oxidation . Pyrimidine, on the other hand, is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring . The combination of these two compounds, Benzene-1,2,3-triol;pyrimidine, offers unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzene-1,2,3-triol is typically produced by heating gallic acid to induce decarboxylation . Another method involves treating para-chlorophenoldisulfonic acid with potassium hydroxide . Pyrimidine derivatives can be synthesized through an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol .
Industrial Production Methods: Industrial production of Benzene-1,2,3-triol involves the decarboxylation of gallic acid, which is obtained from tannin . Pyrimidine derivatives are produced using various synthetic methods, including the use of green solvents and catalysts to ensure eco-friendly production .
Analyse Des Réactions Chimiques
Types of Reactions: Benzene-1,2,3-triol undergoes several types of reactions, including oxidation, reduction, and substitution. In alkaline solutions, it deprotonates and absorbs oxygen from the air, turning brown . Pyrimidine derivatives participate in various chemical reactions, including Suzuki–Miyaura coupling, which involves the formation of carbon–carbon bonds under mild and functional group-tolerant conditions .
Common Reagents and Conditions: Common reagents for the reactions involving Benzene-1,2,3-triol include potassium hydroxide and sodium hypochlorite . For pyrimidine derivatives, reagents such as boron compounds are used in Suzuki–Miyaura coupling .
Major Products Formed: The major products formed from the reactions of Benzene-1,2,3-triol include its oxidized forms and various substituted derivatives . Pyrimidine derivatives can form a wide range of products, including those with significant biological activities .
Applications De Recherche Scientifique
Benzene-1,2,3-triol has been used in various scientific research applications, including its use as an antioxidant, antiseptic, and in photography as a developing agent . Pyrimidine derivatives have a broad range of applications in chemistry, biology, medicine, and industry. They exhibit pharmacological effects such as antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities . Additionally, they are used in the synthesis of polymers and heterostructure devices .
Mécanisme D'action
The mechanism of action of Benzene-1,2,3-triol involves its ability to undergo oxidation and reduction reactions, which contribute to its antioxidant properties . Pyrimidine derivatives exert their effects through various molecular targets and pathways, including the inhibition of inflammatory mediators and the modulation of DNA and RNA synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Benzene-1,2,3-triol include other benzenetriols such as hydroquinone and catechol . Pyrimidine derivatives can be compared to other nitrogen-containing heterocycles like pyridine and pyrrole .
Uniqueness: Benzene-1,2,3-triol is unique due to its three hydroxyl groups, which confer distinct chemical properties and reactivity . Pyrimidine derivatives are unique because of their nitrogen atoms at positions 1 and 3, which contribute to their diverse biological activities and applications .
Propriétés
Numéro CAS |
874009-91-3 |
|---|---|
Formule moléculaire |
C10H10N2O3 |
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
benzene-1,2,3-triol;pyrimidine |
InChI |
InChI=1S/C6H6O3.C4H4N2/c7-4-2-1-3-5(8)6(4)9;1-2-5-4-6-3-1/h1-3,7-9H;1-4H |
Clé InChI |
NRUPMKZAXSWRDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)O)O)O.C1=CN=CN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl]acetamide](/img/structure/B14200181.png)

![5-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14200197.png)

![4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14200224.png)
![Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate](/img/structure/B14200225.png)

![Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate](/img/structure/B14200241.png)





![2-Methyl-N-[(2-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B14200295.png)
